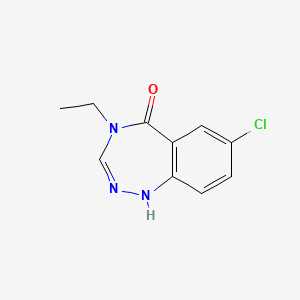
5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- is a heterocyclic compound that belongs to the benzotriazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a triazepine ring. The presence of a chlorine atom at the 7th position and an ethyl group at the 4th position further distinguishes this compound. Benzotriazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- typically involves the cyclocondensation of aniline derivatives with nitrile imines. One common method includes the reaction of model anilines with 1,3-dipolar nitrile imines derived from 2-[N’-(1-chloro-2-oxopropylidine)hydrazine]benzoic acid. This reaction yields acyclic amidrazones, which undergo cyclocondensation induced by carbonyldiimidazole (CDI) to form the desired benzotriazepinone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogenation, alkylation, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated benzotriazepinones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- involves its interaction with specific molecular targets. For instance, some derivatives of benzotriazepinones have been shown to act as cholecystokinin (CCK) receptor antagonists, inhibiting the growth of certain cancer cells . The compound’s effects are mediated through binding to these receptors and interfering with their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Benzotriazepin-5-one: Another member of the benzotriazepine family with similar structural features.
7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one: An intermediate in the synthesis of Tolvaptan-d7.
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Uniqueness
5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63931-70-4 |
|---|---|
Formule moléculaire |
C10H10ClN3O |
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
7-chloro-4-ethyl-1H-1,2,4-benzotriazepin-5-one |
InChI |
InChI=1S/C10H10ClN3O/c1-2-14-6-12-13-9-4-3-7(11)5-8(9)10(14)15/h3-6,13H,2H2,1H3 |
Clé InChI |
IBXXTRWAZITIFF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NNC2=C(C1=O)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



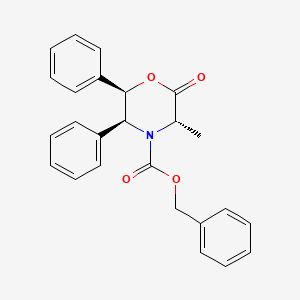

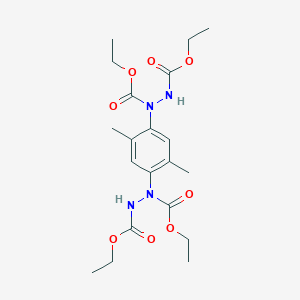

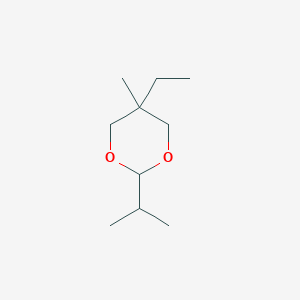

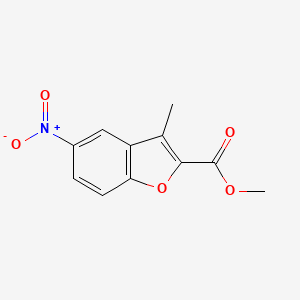

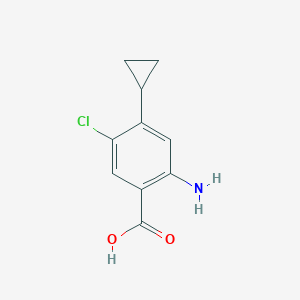
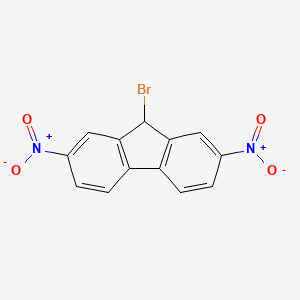
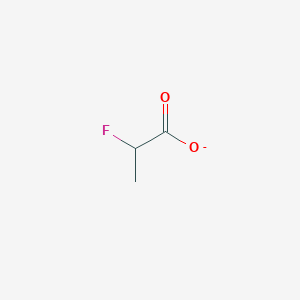
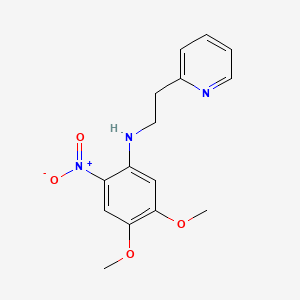
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
